molecular formula C20H14N2O B4735702 2-(3-Phenylquinoxalin-2-yl)phenol

2-(3-Phenylquinoxalin-2-yl)phenol

Cat. No.: B4735702
M. Wt: 298.3 g/mol
InChI Key: WYAVXXXJEGLNFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Phenylquinoxalin-2-yl)phenol is a synthetic quinoxaline derivative of interest in chemical and pharmaceutical research. Quinoxaline serves as a privileged scaffold in medicinal chemistry due to its diverse biological activities. Researchers can leverage this compound as a key synthetic intermediate or precursor for developing novel molecules with potential biological activities. The structure combines a quinoxaline core, known for its electron-deficient nature, with a phenolic group, offering sites for further chemical modification and coordination. This makes it a versatile building block for constructing more complex structures, such as polymers for material science or ligands for catalytic systems. In investigative biology, quinoxaline derivatives have been extensively studied and show a broad spectrum of pharmacological properties, including anticancer , antiviral , and antimicrobial activities . Some derivatives have also been explored for hypoglycemic effects . The specific biological profile of this compound warrants further investigation to elucidate its potential mechanisms of action and structure-activity relationships. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-(3-phenylquinoxalin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O/c23-18-13-7-4-10-15(18)20-19(14-8-2-1-3-9-14)21-16-11-5-6-12-17(16)22-20/h1-13,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAVXXXJEGLNFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101333459
Record name 2-(3-phenylquinoxalin-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101333459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661169
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

404344-15-6
Record name 2-(3-phenylquinoxalin-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101333459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Phenylquinoxalin-2-yl)phenol typically involves the condensation of 1,2-diaminobenzene with benzil in the presence of an acid catalyst. The reaction proceeds through the formation of a quinoxaline intermediate, which is then further functionalized to introduce the phenyl and hydroxyl groups .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of efficient catalysts. Green chemistry approaches are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Phenylquinoxalin-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anticancer Activity

Recent studies have shown that quinoxaline derivatives, including 2-(3-Phenylquinoxalin-2-yl)phenol, exhibit significant antiproliferative effects against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various pathways, including the inhibition of tyrosine kinases and the modulation of tumor hypoxia .
  • Case Studies :
    • A study synthesized a series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates, which demonstrated IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 and MCF-7 cell lines, indicating potent anticancer properties .
    • Another investigation highlighted the synthesis of N-alkyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)]acetamides, which showed promising results in inhibiting cancer cell viability, reinforcing the therapeutic potential of quinoxaline derivatives .

Antioxidant Properties

Antioxidant activity is another significant application of this compound. The compound has been evaluated for its ability to scavenge free radicals and protect cells from oxidative stress.

  • Research Findings : Studies have reported that quinoxaline derivatives possess strong antioxidant properties, which can be beneficial in preventing cellular damage linked to various diseases . These properties are often assessed using assays that measure the ability to reduce oxidative stress markers in vitro.

Antiviral Activity

The antiviral potential of quinoxaline derivatives, including this compound, has been explored in relation to various viral infections.

  • Dengue Virus Inhibition : A study designed novel 3-arylquinoxaline derivatives that were evaluated for their ability to inhibit dengue virus replication. Some derivatives showed promising antiviral activity, suggesting that modifications to the quinoxaline structure could enhance efficacy against viral pathogens .

Summary Table of Applications

ApplicationKey FindingsReferences
AnticancerIC50 values from 1.9 to 7.52 μg/mL against HCT-116 and MCF-7 cell lines
AntioxidantStrong scavenging activity against free radicals
AntiviralInhibition of dengue virus replication by modified quinoxaline derivatives

Mechanism of Action

The compound exerts its effects through various mechanisms:

Comparison with Similar Compounds

Structural and Functional Modifications

The table below highlights key structural differences and their implications:

Compound Name Substituents/Modifications Key Properties/Applications Synthesis Yield/Route Reference
2-(3-Phenylquinoxalin-2-yl)phenol Phenol group at 2-position Enhanced H-bonding, potential solubility Not explicitly reported
2-(3-Phenylquinoxalin-2-yl)aniline Aniline group at 2-position Improved nucleophilic reactivity 73–90% (Methods A–D)
(4-Hydroxyphenyl)(3-phenylquinoxalin-2-yl)methanone (27) Hydroxyphenyl ketone at 2-position Anti-Dengue activity (EC₅₀ = 5.2 μM) Microwave-assisted synthesis
2-(3-Phenylquinoxalin-2-yl)-1H-benzimidazole-6-carboxylic acid Benzimidazole and carboxylic acid groups Tautomerism, pharmaceutical potential Acid-catalyzed rearrangement
2-[[3-(3-Chlorophenyl)-2-quinoxalinyl]methyl]-4-methylphenol Chlorophenyl and methyl groups Altered electronic properties Not reported
Key Observations:

The chlorophenyl group in introduces electron-withdrawing effects, which may alter redox behavior or metabolic stability.

Synthetic Accessibility: 2-(3-Phenylquinoxalin-2-yl)aniline is synthesized via three distinct methods (A–C) with yields up to 90%, demonstrating flexibility in route optimization . Microwave-assisted synthesis (e.g., compound 27 ) reduces reaction times and improves yields compared to traditional reflux methods.

Biological Activity: Hydroxyphenyl derivatives (e.g., compound 27) exhibit notable anti-Dengue virus activity (EC₅₀ = 5.2 μM) with low cytotoxicity (CC₅₀ > 100 μM), suggesting selectivity for viral targets . Benzimidazole-carboxylic acid derivatives () show tautomerism, which could influence their pharmacokinetic profiles and stability in biological systems.

Physicochemical Properties

  • Crystal Packing: Structural studies of analogous compounds (e.g., 3-{2-[(3-Phenylquinoxalin-2-yl)oxy]ethyl}-1,3-oxazolidin-2-one ) reveal twisted phenyl substituents (38.1–43.6°) and non-planar conformations, which may affect solid-state stability and melting points.

Q & A

Q. Tables for Key Data

Interaction Type Distance (Å) Angle (°) Source
C–H···O (Hydrogen bond)2.58–2.67145–152
π-π Stacking3.45–3.78
Computational Parameter Value Experimental Match
HOMO-LUMO Gap (eV)3.2 (DFT)3.1 (UV-Vis)
Bond Length C–N (Å)1.34 (DFT)1.33 (SC-XRD)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Phenylquinoxalin-2-yl)phenol
Reactant of Route 2
Reactant of Route 2
2-(3-Phenylquinoxalin-2-yl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.